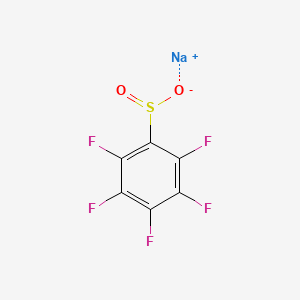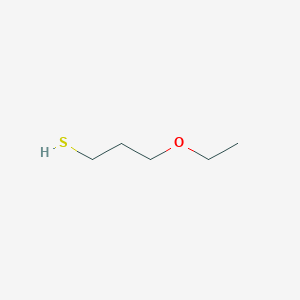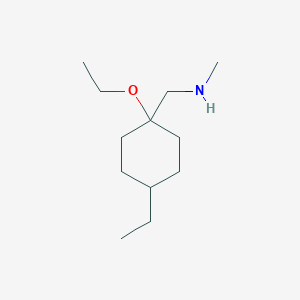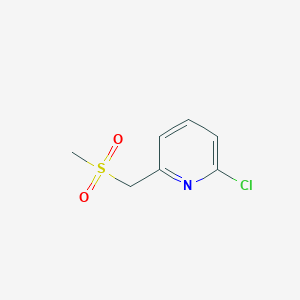
Pentafluorobenzenesulfinic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of five fluorine atoms attached to a benzene ring, along with a sulfinic acid group in its sodium salt form. It is widely used in various chemical reactions and has significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentafluorobenzenesulfinic acid sodium salt typically involves the sulfonation of pentafluorobenzene followed by neutralization with a sodium base. One common method is the reaction of pentafluorobenzene with sulfur trioxide to form pentafluorobenzenesulfonic acid, which is then reduced to pentafluorobenzenesulfinic acid. The final step involves neutralizing the sulfinic acid with sodium hydroxide to obtain the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The industrial methods aim to maximize yield and purity while minimizing production costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Pentafluorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentafluorobenzenesulfonic acid.
Reduction: It can be reduced to form pentafluorobenzene.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Pentafluorobenzenesulfonic acid.
Reduction: Pentafluorobenzene.
Substitution: Various substituted pentafluorobenzene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Pentafluorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of pentafluorobenzenesulfinic acid sodium salt involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of electronegative fluorine atoms enhances its reactivity, making it a versatile reagent in organic synthesis. It can interact with molecular targets such as enzymes and proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: An organosulfur compound with similar reactivity but without the fluorine atoms.
Pentafluorobenzenesulfonic acid: A closely related compound with a sulfonic acid group instead of a sulfinic acid group.
Sulfanilic acid: Another sulfonic acid derivative with different substituents on the benzene ring.
Uniqueness
Pentafluorobenzenesulfinic acid sodium salt is unique due to the presence of five fluorine atoms, which significantly enhance its reactivity and stability. This makes it a valuable reagent in various chemical reactions and applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C6F5NaO2S |
|---|---|
Peso molecular |
254.11 g/mol |
Nombre IUPAC |
sodium;2,3,4,5,6-pentafluorobenzenesulfinate |
InChI |
InChI=1S/C6HF5O2S.Na/c7-1-2(8)4(10)6(14(12)13)5(11)3(1)9;/h(H,12,13);/q;+1/p-1 |
Clave InChI |
DDHQSTKTIIQGSV-UHFFFAOYSA-M |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)S(=O)[O-])F)F)F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-7-yl)-1,3,2-dioxaborolane](/img/structure/B13634661.png)






